molecular formula C9H10N2OS2 B3595678 N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide

Cat. No.: B3595678
M. Wt: 226.3 g/mol
InChI Key: MESYCVOFSOUXRI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-6-4-7(5-14-6)8(12)11-9-10-2-3-13-9/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESYCVOFSOUXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene carboxamide moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. This intermediate can then be reacted with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide is studied for its reactivity and potential as a building block for more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazole and thiophene rings are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers explore its efficacy in inhibiting specific enzymes or pathways involved in disease processes.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable heterocyclic structure. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide

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